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Compound of Interest

Compound Name: Lantadene C

cat. No.: B1674487

An In-depth Technical Guide on Lantadene C (Dihydrolantadene A) for Researchers and Drug
Development Professionals

Executive Summary

Lantadene C, a pentacyclic triterpenoid from the plant Lantana camara, is chemically identical
to dihydrolantadene A. It is structurally distinct from the more abundant lantadene A by the
saturation of a double bond in its side chain, a feature that significantly enhances its
hepatotoxicity. While lantadene A is largely considered non-toxic, lantadene C is a potent
hepatotoxin, inducing cholestasis and liver damage in animal models, characteristic of lantana
poisoning. This guide provides a comprehensive overview of the chemistry, synthesis,
biological activity, and mechanism of action of lantadene C, supported by quantitative data,
detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for
researchers in toxicology, pharmacology, and natural product chemistry.

Chemical Identity and Structure

Lantadene C is a pentacyclic triterpenoid belonging to the oleanane series.[1] Its systematic
IUPAC name is (4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-
methylbutanoyl]oxy-10-oxo0-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-
carboxylic acid.

Crucially, early research identified this compound as lantadene C, while separate work
described dihydrolantadene A. Subsequent structural elucidation confirmed they are the same
molecule.[1] The primary source of this compound is the leaves of Lantana camara var.
aculeata.[1]
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The core structural difference between the major lantadenes lies in the side chain esterified at
the C-22 position. Lantadene C is the saturated analogue of lantadene A, meaning it lacks the
double bond present in the 2-methylbut-2-enoyl side chain of lantadene A.[1][2][3] This
seemingly minor structural modification is critical to its biological activity and can be achieved
synthetically through the catalytic hydrogenation of lantadene A.[1]

Lantadene A
(22B-angeloyloxy-3-oxoolean-12-en-28-oic acid)
- Contains C=C double bond in side chain

Catalytic Hydrogenation
(Hz2, Pd/C)

y

Lantadene C / Dihydrolantadene A
(22B3-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid)
- Saturated C-C single bond in side chain

Click to download full resolution via product page

Figure 1: Chemical relationship between Lantadene A and Lantadene C.

Biological Activity and Toxicology

The defining biological characteristic of lantadene C is its potent hepatotoxicity, a feature
notably absent in its unsaturated precursor, lantadene A.[1] Ingestion by susceptible animals,
such as guinea pigs and sheep, leads to a syndrome of cholestasis (disruption of bile flow) and
photosensitization.[1][2][4]

Hepatotoxicity

Unlike lantadene A, both crystalline (Form 1) and amorphous (Form II) forms of lantadene C
induce a strong hepatotoxic response in guinea pigs.[1] The key toxicological manifestations

include:
o Physiological Effects: Decreased feed intake, reduced fecal output, and lethargy.[1]

o Gross Pathology: Hepatomegaly (enlarged liver).[1][5]
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» Biochemical Changes: Significant increases in plasma bilirubin and the activity of liver
enzymes such as acid phosphatase (ACP), alanine aminotransferase (ALT), and aspartate
aminotransferase (AST).[1][6]

o Cellular Damage: Histopathological examination reveals hepatic injury at cellular and
subcellular levels, including necrosis and fibrosis.[6][7]

Quantitative Toxicological Data

Specific toxicological data for pure lantadene C is limited. Most studies have been conducted
using mixtures of lantadenes isolated from L. camara leaves. The available quantitative data
provides a critical reference for its toxic potential.
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Lantadene A

or B.

Proposed Mechanism of Action

The precise molecular mechanism of lantadene-induced toxicity is not fully elucidated but is
understood to be a form of drug-induced cholestasis. The leading hypothesis suggests that
lantadenes interfere with the function of canalicular transport proteins in hepatocytes, which are
responsible for exporting bile acids from the liver into the bile ducts.

This disruption leads to an accumulation of cytotoxic bile acids within the hepatocytes, causing
cellular damage, inflammation, and necrosis. While the exact target is unconfirmed, it is thought
that lantadenes may inhibit the function of the bile salt export pump (BSEP, or ABCB11) or
disrupt the function of other transporters like the Na+/K+-ATPase, which maintains the
electrochemical gradients necessary for secondary active transport across the cell membrane.

[7]
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Figure 2: Proposed mechanism of Lantadene C-induced hepatotoxicity.

Experimental Protocols
Isolation and Purification of Lantadene C

This protocol is adapted from methodologies described for the isolation of lantadenes from L.
camara leaves.[9][10][11]

» Plant Material Preparation: Collect fresh leaves of Lantana camara var. aculeata. Oven-dry
the leaves at 55-70°C and grind them into a fine powder (approx. 1 mm particle size).

» Solvent Extraction: Macerate the dried leaf powder in methanol (e.g., 200 g powderin 1 L
methanol) overnight with shaking. Filter the extract through several layers of muslin cloth.
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Decolorization: Add activated charcoal (e.g., 30 g per 1 L of extract) to the methanolic
extract. Stir for 1 hour to adsorb pigments and other impurities. Filter the mixture through
coarse filter paper (e.g., Whatman No. 1).

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure
at a temperature below 60°C. Dry the resulting residue in vacuo to obtain a crude extract.

Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol:chloroform:water system
to separate polar compounds (which partition into the agueous methanol layer) from the less
polar triterpenoids, including lantadenes (which remain in the chloroform layer).[10]

Column Chromatography:

o Prepare a chromatography column with silica gel (60-120 mesh) using chloroform as the
slurry solvent.

o Dissolve the dried chloroform fraction and load it onto the column.

o Elute the column with a solvent gradient. A typical scheme involves sequential elution with
chloroform, followed by increasing concentrations of methanol in chloroform (e.g., 99:1,
95:5 v/v).[10]

o Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those
containing lantadenes. Lantadene C will typically elute after lantadene A and B.

Purification by Crystallization: Pool the fractions enriched with lantadene C. Remove the
solvent by rotary evaporation. Dissolve the residue in a minimal amount of boiling methanol
and allow it to crystallize at low temperatures (0-4°C). Repeat the crystallization process
multiple times to achieve high purity.

Purity Assessment: Confirm the purity and identity of the final product using High-
Performance Liquid Chromatography (HPLC) and spectroscopic methods (MS, NMR).

Synthesis via Catalytic Hydrogenation of Lantadene A

Lantadene C can be prepared semi-synthetically from the more abundant lantadene A.[1]
While a specific detailed protocol is not widely published, a general procedure for catalytic
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hydrogenation of a triterpenoid would be as follows.

e Reaction Setup: Dissolve purified lantadene A in a suitable solvent (e.g., ethyl acetate or
methanol) in a high-pressure reaction vessel.

» Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by
weight relative to the substrate).

e Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
Introduce hydrogen gas (H2) to the desired pressure.

e Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating
until the reaction is complete (monitored by TLC or HPLC for the disappearance of the
starting material).

o Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the
vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the
Pd/C catalyst.

 Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove
the solvent under reduced pressure. The resulting crude dihydrolantadene A (lantadene C)
can be purified by column chromatography or recrystallization as described in Protocol 4.1.

In Vivo Hepatotoxicity Assessment in the Guinea Pig
Model

This protocol outlines a workflow for evaluating the hepatotoxicity of lantadene C.[6][12][13]
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Figure 3: Experimental workflow for sub-chronic hepatotoxicity assessment.
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Conclusion for Drug Development Professionals

Lantadene C (dihydrolantadene A) represents a classic case study in structure-activity
relationships, where the saturation of a single bond transforms a relatively benign natural
product into a potent hepatotoxin. For researchers in drug development, this molecule serves
as a critical toxicological benchmark. Understanding its mechanism of cholestatic injury is
valuable for screening new chemical entities for potential liver liabilities. Furthermore, the
oleanane scaffold is common in many biologically active natural products; the toxic profile of
lantadene C underscores the importance of evaluating modifications at the C-22 position for
potential toxicity. While its inherent toxicity precludes its direct use as a therapeutic, its potent
biological activity may inspire the design of analogues with more favorable safety profiles for
other applications, such as antitumor research, where cytotoxicity is a desired endpoint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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